Pyrazolo[1,5-a]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC17394883
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O |
|---|---|
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | pyrazolo[1,5-a]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C8H7N3O/c9-8(12)6-2-1-5-11-7(6)3-4-10-11/h1-5H,(H2,9,12) |
| Standard InChI Key | JTKOPFYDSWAYOU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CC=N2)C(=C1)C(=O)N |
Introduction
Synthesis and Chemical Properties
Synthetic Pathways
Pyrazolo[1,5-a]pyridine-4-carboxamide is typically synthesized via cyclocondensation reactions. A common method involves reacting aminopyrazoles with β-ketoesters or 1,3-biselectrophilic compounds under acidic conditions. For example, VulcanChem reports a protocol where aminopyrazole derivatives undergo cyclization with β-ketoesters to yield the pyrazolo-pyridine core, followed by carboxamide functionalization.
Table 1: Synthetic Methods for Pyrazolo[1,5-a]pyridine-4-carboxamide
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Aminopyrazole, β-ketoester | 65–75 | |
| Microwave-assisted synthesis | DMF, AcOH | 80 |
Microwave-assisted synthesis has emerged as an efficient alternative, reducing reaction times from hours to minutes while improving yields .
Physicochemical Properties
The compound’s solubility in polar solvents (e.g., DMSO, ethanol) and melting point (218–220°C) make it suitable for in vitro assays. Its logP value of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Biological Activities and Mechanisms of Action
Anticancer Activity
Pyrazolo[1,5-a]pyridine-4-carboxamide derivatives inhibit kinases such as EGFR and VEGFR, which are overexpressed in cancers. By blocking these signaling pathways, the compound induces apoptosis and reduces tumor proliferation. For instance, VulcanChem highlights its IC₅₀ of 0.8 µM against EGFR in breast cancer cell lines.
Anti-Inflammatory Effects
The compound acts as a selective PDE4 inhibitor, suppressing cytokine production and inflammation. In a murine model, N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide reduced edema by 60% at 10 mg/kg .
Table 2: Biological Activities of Pyrazolo[1,5-a]pyridine-4-carboxamide
| Activity | Target | IC₅₀ / EC₅₀ | Reference |
|---|---|---|---|
| Anticancer | EGFR | 0.8 µM | |
| Anti-inflammatory | PDE4 | 5 nM | |
| Antimicrobial | Bacterial DNA gyrase | 12 µg/mL |
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism involves inhibition of DNA gyrase, essential for bacterial replication.
Pharmacological Applications
Cancer Therapy
As a multi-kinase inhibitor, pyrazolo[1,5-a]pyridine-4-carboxamide is a candidate for combination therapies. Preclinical studies show synergy with cisplatin, enhancing apoptosis in resistant tumors.
Inflammatory Diseases
The PDE4 inhibitory activity positions it as a potential treatment for asthma and COPD. Clinical trials of analogues have demonstrated reduced neutrophil infiltration in airways .
Structural Derivatives and Analogues
Modifications to the carboxamide group or pyridine ring yield derivatives with enhanced potency. For example, N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl) derivatives show improved blood-brain barrier penetration, suggesting applications in CNS disorders .
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